5-Chloro-3,4-dihydro-2H-pyran
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Overview
Description
5-Chloro-3,4-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H7ClO. It is a derivative of 3,4-dihydro-2H-pyran, where a chlorine atom is substituted at the 5th position of the pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-3,4-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the chlorination of 3,4-dihydro-2H-pyran. This reaction typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often involves the large-scale chlorination of 3,4-dihydro-2H-pyran using continuous flow reactors. This method ensures efficient and consistent production of the compound while maintaining safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyran derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of 3,4-dihydro-2H-pyran.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated pyran derivatives.
Oxidation Reactions: Products include various oxidized pyran derivatives.
Reduction Reactions: The primary product is 3,4-dihydro-2H-pyran.
Scientific Research Applications
5-Chloro-3,4-dihydro-2H-pyran has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Polymer Chemistry: It is used in the preparation of polymeric materials with unique properties, such as enhanced stability or specific functional group compatibility.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 5-Chloro-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 5th position can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound without the chlorine substitution.
3,6-Dihydro-2H-pyran: An isomer with a different position of the double bond.
Tetrahydropyran: A fully saturated derivative of pyran.
Uniqueness
5-Chloro-3,4-dihydro-2H-pyran is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts. This substitution can enhance the compound’s utility in specific synthetic applications and potentially improve its biological activity .
Properties
CAS No. |
6581-49-3 |
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Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
5-chloro-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C5H7ClO/c6-5-2-1-3-7-4-5/h4H,1-3H2 |
InChI Key |
JEMCFUFHXLLFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=COC1)Cl |
Origin of Product |
United States |
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